molecular formula C16H13ClN2O2 B1420927 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline CAS No. 1183067-04-0

2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline

Cat. No. B1420927
M. Wt: 300.74 g/mol
InChI Key: JJPBYGQJFYZTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline” is a chemical compound with the CAS Number: 1183067-04-0 . It has a molecular weight of 300.74 .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline . The InChI Code is 1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)15-9-19-16(21-15)10-20-14-7-2-1-6-13(14)18/h1-9H,10,18H2 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that compounds related to 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline exhibit significant antimicrobial and antifungal properties. Patel et al. (2013) synthesized derivatives with properties beneficial against cancer and HIV. Similarly, Habib, Hassan, and El‐Mekabaty (2013) prepared novel quinazolinone derivatives, including analogs of the compound, and evaluated their antimicrobial activity. Their findings suggest potential uses in combating microbial infections (Patel et al., 2013), (Habib, Hassan, & El‐Mekabaty, 2013).

Anticancer and Molecular Docking Studies

Katariya, Vennapu, and Shah (2021) investigated heterocyclic compounds structurally related to 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline for their anticancer activity. Their work included molecular docking studies to explore potential pharmaceutical applications. Another study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of similar compounds, highlighting their biological effects and potential therapeutic uses (Katariya, Vennapu, & Shah, 2021), (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).

Tuberculosis Treatment

Dighe et al. (2012) synthesized a series of derivatives that showed promise in treating tuberculosis. This study indicates that analogs of the compound could be effective against the Mycobacterium tuberculosis H37Rv strain, suggesting potential application in tuberculosis therapy (Dighe et al., 2012).

Lipase and α-Glucosidase Inhibition

Bekircan, Ülker, and Menteşe (2015) conducted a study on novel heterocyclic compounds derived from a similar structure for their lipase and α-glucosidase inhibition. The results suggest that these compounds could have applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Photoluminescent Properties

Manbeck, Brennessel, and Eisenberg (2011) explored copper(I) complexes incorporating amido-triazole and diphosphine ligands, including a compound structurally related to 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline. Their study highlighted the photoluminescent properties of these compounds, suggesting potential applications in materials science (Manbeck, Brennessel, & Eisenberg, 2011).

properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)15-9-19-16(21-15)10-20-14-7-2-1-6-13(14)18/h1-9H,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPBYGQJFYZTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=NC=C(O2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline
Reactant of Route 2
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline
Reactant of Route 3
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline
Reactant of Route 4
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline
Reactant of Route 5
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline
Reactant of Route 6
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.